2,6-Bis(bromomethyl)-4-iodopyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,6-bis(bromomethyl)-4-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2IN/c8-3-6-1-5(10)2-7(4-9)11-6/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQSLEDQBRQOQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1CBr)CBr)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30556545 | |
| Record name | 2,6-Bis(bromomethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106967-33-3 | |
| Record name | 2,6-Bis(bromomethyl)-4-iodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30556545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Significance of Pyridine Based Halogenated Scaffolds
Pyridine (B92270) rings are a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. researchgate.net Their inherent properties, such as basicity, water solubility, and the ability to participate in hydrogen bonding, make them a favored component in drug design. nih.gov The introduction of halogen atoms onto the pyridine scaffold dramatically expands its synthetic utility. Halogenation provides reactive handles for a variety of chemical transformations, enabling the precise and controlled introduction of diverse functional groups. researchgate.net This "functionalization" is a cornerstone of modern synthetic chemistry, allowing for the fine-tuning of a molecule's biological, physical, and chemical properties. nih.gov
The strategic placement of different halogens, as seen in 2,6-Bis(bromomethyl)-4-iodopyridine, offers orthogonal reactivity. This means that the different halogen atoms can be selectively reacted under distinct conditions, providing chemists with a powerful tool for sequential and site-specific modifications. This level of control is crucial for the efficient synthesis of complex target molecules, avoiding the need for cumbersome protection and deprotection steps.
Distinctive Reactivity Profile of 2,6 Bis Bromomethyl 4 Iodopyridine As a Multivalent Building Block
The unique arrangement of three halogen atoms on the pyridine (B92270) core of 2,6-Bis(bromomethyl)-4-iodopyridine endows it with a distinctive and highly valuable reactivity profile. This molecule acts as a multivalent building block, offering multiple points for chemical modification.
The two bromomethyl groups at the 2 and 6 positions are highly susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functionalities, including amines, thiols, and alkoxides, leading to the formation of diverse derivatives. In contrast, the iodine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful reaction class enables the formation of new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.
The mechanism of action in these transformations involves the activation of the respective halogenated sites. The bromomethyl groups act as electrophiles, readily attacked by nucleophiles. The carbon-iodine bond, on the other hand, can undergo oxidative addition to a palladium catalyst, initiating the cross-coupling cycle. This differential reactivity allows for a stepwise and controlled elaboration of the pyridine core, making this compound a versatile platform for generating molecular diversity.
Research Landscape and Emerging Applications
The versatility of 2,6-Bis(bromomethyl)-4-iodopyridine has positioned it as a valuable tool in several areas of chemical research, including organic synthesis, medicinal chemistry, and materials science.
In organic synthesis , it serves as a key intermediate for the construction of complex heterocyclic systems. Its ability to undergo sequential and selective functionalization makes it an ideal starting material for the synthesis of macrocycles and other intricate molecular architectures. nih.gov
In medicinal chemistry , the pyridine (B92270) scaffold is a well-established pharmacophore, and the ability to readily introduce diverse substituents via the halogenated handles of this compound is of significant interest for the development of new therapeutic agents. researchgate.net Research into related pyridine compounds has shown potential in areas such as anticancer drug discovery. rsc.org
In the field of materials science , this compound holds promise for the creation of novel functional materials. Its capacity to participate in cross-coupling reactions makes it a suitable building block for the synthesis of conducting polymers and other materials with specific electronic and optical properties.
The synthesis of this compound itself typically involves the bromination of a precursor molecule, often 2,6-dimethyl-4-iodopyridine. evitachem.com Common brominating agents include N-bromosuccinimide (NBS) used in the presence of a radical initiator. evitachem.com
Below is a table summarizing the key properties and reaction types associated with this compound:
| Property | Description |
| CAS Number | 106967-33-3 |
| Molecular Formula | C₇H₆Br₂IN |
| Molecular Weight | 390.84 g/mol |
| Key Reactive Sites | Two bromomethyl groups at positions 2 and 6; one iodine atom at position 4. |
| Primary Reaction Types | Nucleophilic substitution at the bromomethyl groups; Palladium-catalyzed cross-coupling at the iodine position. |
The continued exploration of the reactivity and applications of this compound is expected to yield further innovations across the chemical sciences. Its unique combination of a stable heterocyclic core and multiple, orthogonally reactive functional groups makes it a powerful and sought-after tool for the modern synthetic chemist.
An in-depth examination of the synthetic pathways leading to this compound reveals a multi-step process reliant on precise precursor synthesis and highly selective halogenation techniques. The successful construction of this complex molecule hinges on the strategic introduction of iodine onto the pyridine core, followed by the controlled radical bromination of the methyl substituents.
Applications in Advanced Organic and Supramolecular Synthesis
Construction of Sophisticated Macrocyclic Frameworks and Pyridinophanes
The rigid geometry of the pyridine (B92270) ring, combined with the flexible and reactive bromomethyl arms, makes 2,6-bis(bromomethyl)-4-iodopyridine an ideal precursor for the synthesis of a variety of macrocyclic structures, including pyridinophanes. These cyclic compounds are of significant interest due to their unique host-guest chemistry and potential applications in catalysis and materials science.
Synthesis of Polyaza Macrocyclic Systems
The reaction of 2,6-bis(bromomethyl)pyridine (B1268884) and its derivatives with polyamines is a well-established method for the synthesis of polyaza macrocycles. While direct examples utilizing the 4-iodo derivative are not extensively documented in readily available literature, the analogous reactivity of 2,6-bis(bromomethyl)pyridine provides a strong precedent. This foundational reaction involves the nucleophilic substitution of the bromide ions by the amine groups, leading to the formation of large, cyclic structures. The presence of the iodine atom at the 4-position of the pyridine ring in this compound offers a valuable site for further functionalization of the resulting macrocycle, allowing for the introduction of additional chemical moieties or for its attachment to other molecular systems. The conformational flexibility of the bromomethyl arms is a key factor in facilitating the cyclization process. nih.gov
Development of Diverse Macrocyclic Compound Libraries
The creation of libraries of structurally diverse macrocycles is a crucial aspect of modern drug discovery and materials science. nih.govresearchgate.net The trifunctional nature of this compound makes it an attractive scaffold for the combinatorial synthesis of such libraries. By systematically varying the linking diamine or other nucleophilic partners that react with the bromomethyl groups, and by employing different cross-coupling reactions at the iodo position, a vast array of distinct macrocyclic compounds can be generated. whiterose.ac.uknih.gov This approach allows for the rapid exploration of chemical space and the identification of macrocycles with specific properties, such as high-affinity binding to biological targets or unique photophysical characteristics.
| Building Block Component | Potential for Diversification | Example Reaction Type |
| 2,6-Bis(bromomethyl) groups | Variation of the linking chain length, rigidity, and functional groups | Nucleophilic substitution with diverse diamines, dithiols, etc. |
| 4-Iodo position | Introduction of a wide range of substituents | Suzuki, Sonogashira, Heck, and other cross-coupling reactions |
Design and Synthesis of Functionalized Polypyridine Ligands
Polypyridine ligands are of fundamental importance in coordination chemistry, finding applications in areas such as catalysis, photochemistry, and molecular electronics. The this compound scaffold provides a convenient entry point for the synthesis of various functionalized polypyridine ligands.
Pyridine-Pyrazole Derivatives
The reaction of 2,6-bis(bromomethyl)pyridine with pyrazole (B372694) derivatives is a known method for the synthesis of tridentate ligands. scientificlabs.iesigmaaldrich.com This reaction proceeds via the alkylation of the pyrazole nitrogen atoms by the electrophilic bromomethyl groups. The resulting 2,6-bis(pyrazolylmethyl)pyridine ligands are analogues of the well-known terpyridine ligands and have been extensively studied in coordination chemistry. researchgate.net The presence of the iodo group on the pyridine ring of the starting material allows for the synthesis of pyridine-pyrazole ligands with an additional functional handle for further chemical modifications.
A representative reaction to form a pyridine-pyrazole derivative is shown below:
Terpyridine Derivatives and Analogous Scaffolds
The synthesis of functionalized terpyridines, which are powerful tridentate ligands in coordination chemistry, can be effectively achieved using this compound as a central scaffold. The dual bromomethyl groups act as reactive handles to build the outer pyridyl rings, while the iodo-substituent at the 4-position of the central ring provides a crucial site for introducing diverse functionalities through post-synthesis modification.
A common strategy for constructing the terpyridine framework is the Kröhnke reaction or similar condensation methodologies. In a typical approach, this compound is reacted with two equivalents of a suitable pyridyl precursor, such as N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, in the presence of a base and a cyclizing agent like ammonium acetate. researchgate.net This sequence first involves the formation of a diketone intermediate, which then undergoes condensation and aromatization to yield the 4'-iodo-2,2':6',2''-terpyridine core.
The significance of the 4'-iodo group cannot be overstated. It remains intact during the terpyridine synthesis and serves as a versatile anchor for subsequent cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, Sonogashira coupling can be used to attach alkynyl moieties, and Buchwald-Hartwig amination can install amino functionalities. This allows for the fine-tuning of the electronic and steric properties of the terpyridine ligand, which is critical for its application in metal complexes, supramolecular assemblies, and functional materials. The ability to prepare a terpyridine with a pre-installed, reactive halogen at the 4'-position is a significant advantage over methods that require halogenation of the pre-formed terpyridine, which can sometimes lead to issues with regioselectivity. researchgate.net
| Reaction Type | Key Reagents | Product Class |
| Terpyridine Synthesis | N-[2-oxo-2-(2-pyridyl)ethyl]pyridinium iodide, Ammonium Acetate | 4'-Iodo-2,2':6',2''-terpyridine |
| Post-functionalization | Arylboronic acids (Suzuki), Terminal alkynes (Sonogashira) | 4'-Aryl/Alkynyl-terpyridines |
Selenoether Macrocyclic Ligands
The compound this compound is an ideal precursor for the synthesis of pyridine-containing selenoether macrocycles. These ligands are of interest in coordination chemistry due to the unique properties of selenium as a soft donor atom, which imparts specific coordination preferences and redox characteristics to the resulting metal complexes. The analog without the iodo group, 2,6-bis(bromomethyl)pyridine, is known to be used in the preparation of small-ring, potentially tridentate Se₂N(pyridyl)-donor macrocycles. sigmaaldrich.com
The synthesis of these macrocycles is typically achieved through a high-dilution cyclization reaction between the electrophilic this compound and a binucleophilic selenium source. A common selenium reagent is sodium selenide (Na₂Se), which can be prepared in situ from selenium metal and a reducing agent like sodium borohydride. In this reaction, the selenide dianion (Se²⁻) displaces both bromide ions in an intramolecular fashion to form the macrocyclic ring.
The resulting macrocycle features a [N, Se, Se] tridentate donor set, with the pyridine nitrogen and the two selenium atoms available for coordination to a metal center. The presence of the 4-iodo group on the pyridine backbone of the macrocycle is a key feature. It does not typically interfere with the cyclization reaction but provides a valuable site for further derivatization of the ligand system after the macrocycle has been formed. This allows for the attachment of the selenoether macrocycle to other molecules, surfaces, or polymers, expanding its potential applications in areas such as catalysis, sensing, or materials science. The conformational flexibility of the bromomethyl arms in the starting material is a crucial factor that facilitates the formation of these macrocyclic structures. nih.gov
Preparation of Functionalized Porphyrins and Hydroporphyrins
Porphyrins are a vital class of tetrapyrrolic macrocycles with widespread applications in catalysis, medicine, and materials science. nih.govmdpi.com The functionalization of the porphyrin periphery is key to modulating their properties. This compound provides a unique tool for introducing both pyridyl functionality and reactive side arms onto the porphyrin core, particularly at the meso-positions.
Meso-Functionalization via Cross-Coupling
The introduction of pyridyl groups at the meso-positions of a porphyrin can be accomplished efficiently using palladium-catalyzed cross-coupling reactions, leveraging the reactive C-I bond of this compound. nih.gov The Suzuki-Miyaura reaction is a particularly powerful method for this transformation. researchgate.net
Two primary strategies can be envisioned:
Strategy A: The 4-iodo group of this compound can be converted into a boronic acid or a boronate ester (e.g., via Miyaura borylation). This functionalized pyridine derivative can then be coupled with a meso-halogenated porphyrin, such as 5,10,15,20-tetrabromoporphyrin, under standard Suzuki conditions (Pd catalyst, base, and suitable solvent system). This approach builds the meso-pyridyl linkages onto a pre-formed porphyrin core.
Strategy B: Alternatively, one can start with a meso-borylated porphyrin and couple it directly with this compound.
A related approach, the Sonogashira coupling, can be used to link the pyridine unit to the porphyrin via an alkynyl spacer. For example, 5,10,15,20-tetrakis(4-bromophenyl)porphyrin can be coupled with a terminal alkyne derived from the iodopyridine building block. nih.gov
In all these methods, the bromomethyl groups on the pyridine ring are typically stable to the palladium-catalyzed coupling conditions. This orthogonality is crucial, as it leaves the reactive -CH₂Br groups on the periphery of the final porphyrin conjugate, available for subsequent modifications such as the attachment of other functional molecules or for polymerization.
| Coupling Reaction | Porphyrin Precursor | Pyridine Precursor | Resulting Linkage |
| Suzuki-Miyaura | meso-Halogenated Porphyrin | 4-Boryl-2,6-bis(bromomethyl)pyridine | C(meso)-C(pyridyl) |
| Suzuki-Miyaura | meso-Borylated Porphyrin | This compound | C(meso)-C(pyridyl) |
| Sonogashira | meso-Halogenated Porphyrin | 4-Alkynyl-2,6-bis(bromomethyl)pyridine | C(meso)-C≡C-C(pyridyl) |
Synthesis of Octapyridinium Porphyrin Derivatives
The synthesis of polycationic porphyrins is of great interest for applications in photodynamic therapy and as DNA-binding agents. An "octapyridinium" porphyrin derivative, bearing eight pyridinium cationic centers, can be conceptually synthesized using this compound as a key alkylating agent.
A plausible synthetic route begins with a porphyrin core bearing eight nucleophilic sites. A suitable starting material is meso-tetrakis(3,5-dihydroxyphenyl)porphyrin. This precursor has eight hydroxyl groups, two on each of the four meso-phenyl rings. These phenolic hydroxyl groups can be deprotonated with a base (e.g., K₂CO₃ or NaH) to form nucleophilic phenoxides.
The subsequent step involves a multiple Williamson ether synthesis, where the octaphenoxide porphyrin is reacted with an excess of this compound. This reaction attaches eight 4-iodo-2,6-dimethylenepyridine units to the porphyrin core via ether linkages.
The final step is the quaternization of the nitrogen atom in each of the eight attached pyridine rings. This is achieved by reacting the porphyrin derivative with a suitable alkylating agent, such as methyl iodide or methyl triflate. The result is a nonasubstituted porphyrin derivative featuring eight peripheral pyridinium cations, with the potential for further functionalization at the eight iodine positions. Such molecules are designed to have high water solubility and strong interactions with anionic biological structures.
Development of Precursors for Advanced Materials
The bifunctional nature of 2,6-Bis(bromomethyl)pyridine derivatives makes them excellent monomers for the synthesis of polymers and dendrimers. The presence of a third functional group, the 4-iodo substituent, provides an additional level of control for creating highly complex and functional materials.
Synthesis of Polymeric and Dendrimeric Structures
Polymeric Structures: this compound can be used as an AB₂-type monomer in polycondensation reactions. When reacted with a dinucleophile (B₂), such as a bisphenol or a diamine, under conditions that favor nucleophilic substitution, linear polymers can be formed. For example, condensation with Bisphenol A in the presence of a base would yield a poly(ether) with the 4-iodopyridine moiety as a repeating unit in the polymer backbone. The pendant iodo-groups along the polymer chain can then be used for post-polymerization modification, allowing for the grafting of side chains or the introduction of other functionalities via cross-coupling reactions.
Dendrimeric Structures: Dendrimers are perfectly branched, monodisperse macromolecules with a defined core, interior branching layers (generations), and a functional surface. nih.govorientjchem.org this compound is an ideal building block for the divergent synthesis of dendrimers. researchgate.net
The synthesis can be initiated from a multifunctional core molecule, such as ammonia or ethylenediamine.
Generation 0 (G0): The core (e.g., ethylenediamine) is reacted with two equivalents of this compound. This attaches two pyridine units to the core and results in a G0 dendrimer with four terminal bromomethyl groups and two iodo-functionalized pyridine rings.
Generation 1 (G1): The four bromomethyl groups on the G0 surface can then be reacted with a suitable branching unit. For example, reaction with an excess of a diamine would create a new surface of amino groups. Alternatively, a more direct approach involves using a nucleophile that also contains latent branching points.
This iterative process of reaction and activation can be repeated to build higher generations (G1, G2, etc.). With each generation, the number of terminal groups (bromomethyl groups) and embedded iodo-functionalities grows exponentially. The resulting dendrimers possess a high density of reactive sites on their periphery and within their structure, making them promising for applications in catalysis, drug delivery, and light-harvesting systems. orientjchem.org
| Macromolecule Type | Synthetic Approach | Role of this compound | Key Features of Product |
| Linear Polymer | Polycondensation | AB₂ Monomer | Polymer backbone containing pyridine units; Pendant iodo groups for modification |
| Dendrimer | Divergent Synthesis | Branching Monomer | Exponential growth of terminal groups; High density of iodo-functional sites |
Despite a comprehensive search of scientific literature, no research articles or data could be found detailing the specific application of This compound in the fabrication of self-assembled microspheres. This indicates that this particular compound may not have been utilized or reported for this purpose within the publicly available scientific domain.
The search for information was conducted using various keywords and strategies, including "Fabrication of Self-Assembled Microspheres using this compound," "self-assembly of 2,6-bis(halomethyl)pyridine derivatives into microspheres," and "supramolecular chemistry of 4-iodopyridine derivatives self-assembly." However, these searches did not yield any relevant results that would allow for the creation of the requested article section with the required detailed research findings and data tables.
Therefore, the section on the "Fabrication of Self-Assembled Microspheres" using this compound cannot be generated as per the user's request due to the absence of scientific evidence for this specific application.
Coordination Chemistry and Catalytic Applications of Derivatives
Ligand Design and Synthesis for Metal Complexation
The synthesis of ligands from 2,6-bis(bromomethyl)pyridine (B1268884), and by extension its 4-iodo analog, is a cornerstone of its application. The two reactive C-Br bonds are readily displaced by nucleophiles, allowing for the covalent attachment of various donor groups.
The primary synthetic route to multidentate ligands involves the reaction of 2,6-bis(bromomethyl)-4-iodopyridine with compounds containing nucleophilic heteroatoms such as nitrogen, oxygen, or sulfur. This leads to the formation of ligands where the central pyridine (B92270) unit is flanked by two side arms, each containing additional donor atoms. These ligands, often with an N,N,N or N,N,O donor set, are excellent for forming stable chelate rings with metal ions.
A common strategy is the reaction with nitrogen-containing heterocycles like pyrazole (B372694) or imidazole. For instance, reacting 2,6-bis(bromomethyl)pyridine with 3,5-diphenylpyrazole (B73989) yields the tridentate ligand 2,6-bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine. mdpi.comresearchgate.net This ligand features a central pyridine nitrogen donor and two flanking pyrazolyl nitrogen donors, creating a classic pincer-like structure ideal for coordinating to a single metal center. Similarly, ligands incorporating benzimidazole (B57391) rsc.orgrsc.org and triazole nih.gov groups have been synthesized, each offering unique steric and electronic environments around the metal ion. The resulting ligands are often tridentate, binding to a metal in a meridional fashion. mdpi.com
Table 1: Examples of Multi-dentate Ligands Derived from 2,6-Disubstituted Pyridines
| Ligand Type | Flanking Donor Groups | Example Ligand Name | Resulting Denticity |
|---|---|---|---|
| Pyridine-Pyrazole | 3,5-Diphenylpyrazole | 2,6-Bis(3,5-diphenylpyrazol-1-ylmethyl)pyridine mdpi.comresearchgate.net | Tridentate (N,N,N) |
| Pyridine-Benzimidazole | Benzimidazole | 2,6-Bis(benzimidazol-2-yl)pyridine rsc.org | Tridentate (N,N,N) |
| Pyridine-Amine | Primary/Secondary Amines | 2,6-Bis(aminomethyl)pyridine strem.comcymitquimica.com | Tridentate (N,N,N) |
| Pyridine-Thiol | Pyridine-2-thiol | N/A | Tridentate (N,S,N) |
The versatility of the 2,6-bis(bromomethyl)pyridine framework allows for the design of ligands targeted for specific metal ions. For d-block transition metals, which have well-defined coordination geometry preferences, tridentate N,N,N ligands are particularly suitable for creating stable octahedral or square-pyramidal complexes. mdpi.commdpi.com The steric bulk of the substituents on the flanking donor groups can be adjusted to control the accessibility of the metal center, which is crucial for catalytic applications.
For f-block elements (lanthanides), ligands must typically be polydentate with more donor atoms to satisfy the larger coordination numbers of these ions. While simple tridentate derivatives are less common for lanthanides, the pyridine-based structure can be incorporated into larger macrocyclic or branched structures. By using starting materials like 2,6-bis(bromomethyl)pyridine to build more complex frameworks, such as those incorporating polyamino-polycarboxylate arms, ligands with high stability constants for lanthanide ions can be achieved. nih.govrsc.org These complexes are of interest for applications in magnetic resonance imaging (MRI) and luminescence. nih.govrsc.org
Metal Complexation Studies and Structural Elucidation
Once synthesized, the derivative ligands are reacted with metal salts to form coordination complexes. The study of these complexes provides insight into their structure, bonding, and potential utility.
Ligands derived from 2,6-bis(bromomethyl)pyridine readily form stable complexes with a wide range of transition metals.
Copper(II): Cu(II) complexes are readily formed with various nitrogen and oxygen donor ligands derived from the pyridine framework. rsc.orgnih.govrsc.orgresearchgate.net These complexes often exhibit square planar or distorted square pyramidal geometries, depending on the nature of the ligand and the presence of coordinating counter-ions or solvent molecules. rsc.org
Vanadium(III): Tridentate N,N,N ligands derived from 2,6-bis(bromomethyl)pyridine have been successfully used to synthesize mononuclear vanadium(III) complexes. For example, the reaction of {2,6-[(3,5-ph₂pz)CH₂]₂py} with VCl₃ yields the complex {2,6-[(3,5-ph₂pz)CH₂]₂py}VCl₃. mdpi.comresearchgate.net Such complexes have been investigated for their potential as catalysts in ethylene (B1197577) polymerization. mdpi.com
Iron(II): The 2,6-disubstituted pyridine motif is a key component in ligands for iron(II) chemistry, particularly in the study of spin-crossover (SCO) phenomena. rsc.orgmdpi.com Ligands like 2,6-bis(pyrazol-3-yl)pyridine and its derivatives form octahedral [FeL₂]²⁺ complexes where the iron center can switch between a high-spin and low-spin state in response to external stimuli like temperature. nih.govmdpi.com
The way a ligand binds to a metal is known as its coordination mode. Derivatives of 2,6-bis(bromomethyl)pyridine most commonly act as tridentate (three-donor) NNN pincer ligands, occupying three adjacent (meridional) sites in an octahedral coordination sphere. mdpi.com However, other modes are possible. If the side arms are long and flexible enough, they can wrap around the metal to adopt a different configuration.
By linking two bidentate units (like pyrazolyl-pyridine) together, tetradentate (four-donor) ligands can be formed. acs.orgnih.gov The resulting geometry depends on the metal ion's preference. For example, a Cu(I) ion with a tetradentate ligand might adopt a distorted tetrahedral geometry, while a Cu(II) ion might favor a square planar or square pyramidal arrangement. acs.orgwikipedia.org The geometry around the metal center is a critical determinant of the complex's magnetic and reactive properties.
Table 2: Common Coordination Geometries with Derivative Ligands
| Metal Ion | Ligand Denticity | Common Coordination Geometry | Example Complex Type |
|---|---|---|---|
| Fe(II) | Tridentate (x2) | Octahedral | [Fe(NNN)₂]²⁺ rsc.orgmdpi.com |
| V(III) | Tridentate (x1) | Distorted Octahedral | [V(NNN)Cl₃] mdpi.comresearchgate.net |
| Cu(II) | Tridentate (x1) | Square Pyramidal | [Cu(NNN)X₂] rsc.org |
| Cu(I) | Tetradentate (x1) | Distorted Tetrahedral | [Cu(NNNN)]⁺ acs.org |
| Cu(II) | Tetradentate (x1) | Square Planar / Square Pyramidal | [Cu(NNNN)]²⁺ rsc.org |
Crystallographic studies have confirmed the mononuclear structure of vanadium(III) complexes, showing the tridentate ligand and three chloride ions creating a distorted octahedral environment around the vanadium center. researchgate.net For iron(II) spin-crossover complexes, X-ray diffraction at different temperatures can reveal the structural changes that accompany the spin transition, such as a significant shortening of the Fe-N bonds in the low-spin state compared to the high-spin state. mdpi.com In copper chemistry, X-ray analysis has been used to characterize a variety of structures, from mononuclear square planar complexes to more complex di-, tri-, and tetranuclear assemblies held together by bridging ligands. rsc.orgnih.gov This detailed structural information is invaluable for understanding the relationship between the ligand design and the properties of the resulting metal complex.
Investigation of Electronic and Magnetic Properties (e.g., Spin Crossover)
The functionalization of the this compound scaffold opens pathways to ligands capable of forming metal complexes with interesting electronic and magnetic behaviors, most notably spin crossover (SCO). The reactive bromomethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of various N-donor chelating units.
A prominent example involves the synthesis of 2,6-bis(pyrazol-1-ylmethyl)pyridine derivatives. By reacting this compound with pyrazole under basic conditions, a tridentate ligand can be formed. This ligand framework is analogous to the well-studied 2,6-bis(pyrazol-1-yl)pyridine (bpp) family, which is widely recognized for its ability to form SCO-active complexes, particularly with iron(II). The substitution at the 4-position of the pyridine ring, in this case with iodine, can fine-tune the electronic properties and the ligand field strength, which are critical factors in determining the spin state of the metal center.
Iron(II) complexes with such ligands typically adopt an octahedral [Fe(L)₂]²⁺ geometry. The spin state of the iron(II) ion (d⁶ configuration) can switch between low-spin (LS, S=0) and high-spin (HS, S=2) upon application of an external stimulus like temperature, pressure, or light. This transition is the hallmark of the spin crossover phenomenon. For instance, studies on analogous iron(II) complexes of 4-substituted 2,6-bis(pyrazol-3-yl)pyridines have shown that they can exhibit thermally induced SCO in solution. nih.gov The stabilization of the high-spin state has been observed to correlate with the presence of electron-withdrawing substituents on the pyridine ring. nih.gov
The synthesis of ligands such as 4-iodo-2,6-di(1H-pyrazol-1-yl)pyridine (I-BPP) has been reported, which upon reaction with iron(II) salts, forms complexes that exhibit gradual spin-state switching. nih.gov This provides a strong precedent for the potential of derivatives from this compound to yield materials with switchable magnetic properties suitable for molecular switches and memory elements. nih.gov
Table 1: Properties of Analogous Spin Crossover (SCO) Complexes
| Complex Family | Metal Ion | Spin States | Stimulus for SCO | Key Ligand Feature |
|---|---|---|---|---|
| [Fe(bpp)₂]²⁺ | Fe(II) | Low-Spin (S=0) ↔ High-Spin (S=2) | Temperature, Light, Electrostatic Gating | 2,6-bis(pyrazol-1-yl)pyridine (bpp) backbone |
| [Fe(3-bpp)₂]²⁺ | Fe(II) | Low-Spin (S=0) ↔ High-Spin (S=2) | Temperature | 2,6-bis(pyrazol-3-yl)pyridine (3-bpp) backbone |
Catalytic Activity of Metal Complexes
The versatility of this compound extends to the synthesis of ligands for homogeneous catalysis. By modifying the bromomethyl groups and utilizing the iodo-substituent, a wide range of ligand architectures can be accessed for various catalytic transformations.
Ligands in Polymerization Catalysis (e.g., Ethylene Polymerization)
Iron and cobalt complexes featuring 2,6-bis(imino)pyridine (BIP) ligands are renowned for their high activity in ethylene oligomerization and polymerization. google.comresearchgate.netresearchgate.net These ligands are typically synthesized via the condensation of a 2,6-diacylpyridine or 2,6-dialdehydropyridine derivative with substituted anilines.
While not a direct precursor, this compound can be envisioned as a starting material for such ligands. A potential synthetic route involves the oxidation of the two bromomethyl groups to aldehyde functionalities, yielding 4-iodo-pyridine-2,6-dicarbaldehyde. This intermediate could then be reacted with various anilines to produce a family of 4-iodo-substituted BIP ligands.
The resulting iron(II) complexes, typically formed by reacting the BIP ligand with an iron(II) source like anhydrous FeCl₂, would be pentacoordinate. researchgate.net Upon activation with a cocatalyst such as methylaluminoxane (B55162) (MAO), these complexes become active for ethylene polymerization. researchgate.netnih.gov The electronic and steric properties of the substituents on the aniline (B41778) groups, as well as the substituent at the 4-position of the pyridine ring, are known to significantly influence the catalyst's activity and the properties of the resulting polymer (e.g., molecular weight, linearity). google.comnih.gov For example, iron systems with BIP ligands tend to be highly selective for ethylene, producing highly crystalline polyethylene. researchgate.net
Table 2: Overview of Bis(imino)pyridine (BIP) Iron Catalysts in Ethylene Polymerization
| Catalyst System | Metal Center | Cocatalyst | Typical Product | Key Features |
|---|---|---|---|---|
| Fe(II)-BIP | Iron (Fe) | MAO or MMAO | Linear Polyethylene / Linear α-Olefins | High activity; product selectivity tunable by ligand structure |
Application in Hydroformylation Reactions
Hydroformylation, or the oxo process, is a large-scale industrial process that converts alkenes, carbon monoxide, and hydrogen into aldehydes using homogeneous catalysts. ntu.ac.uk The catalysts are typically based on rhodium or cobalt complexes containing phosphine (B1218219) ligands. ntu.ac.uklsu.edu
Ligand design plays a crucial role in controlling the activity and selectivity of the hydroformylation catalyst. The this compound framework is an ideal platform for creating tailored pincer-type ligands. Through nucleophilic substitution of the bromide ions, phosphine groups can be introduced at the 2 and 6 positions. For instance, reaction with a diphenylphosphide source could yield 2,6-bis(diphenylphosphinomethyl)-4-iodopyridine, a PNP-type pincer ligand.
Rhodium complexes bearing such PNP ligands are effective catalysts. The tridentate coordination of the ligand to the metal center provides stability, while the electronic properties of the phosphine donors and the pyridine ring influence the catalytic cycle. The use of pyridine-containing ligands in rhodium-catalyzed hydroformylation has been shown to enhance catalyst stability. digitellinc.com Research on phosphine oxide ligands has also demonstrated that derivatives containing a 2-pyridyl group can be effective in rhodium-catalyzed hydroformylation. epa.gov While cobalt was the original metal used for hydroformylation, modern catalysts often employ rhodium for its higher activity under milder conditions. ntu.ac.uklsu.edu However, highly active cationic cobalt(II) bisphosphine catalysts have also been developed. lsu.edunih.gov
The synthesis of ligands from precursors like 2-picolyl chloride demonstrates the feasibility of converting chloromethyl or bromomethyl groups on a pyridine ring into coordinating phosphine arms. researchgate.net Therefore, derivatives of this compound represent a promising class of ligands for developing advanced hydroformylation catalysts.
Role in Facilitating Cross-Coupling Pathways
The structure of this compound is uniquely suited for applications in cross-coupling reactions, most notably those catalyzed by palladium. The molecule possesses two distinct types of reactive sites: the carbon-iodine bond and the carbon-bromine bonds.
The iodine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings. dicp.ac.cn The C-I bond readily undergoes oxidative addition to a low-valent palladium center, which is a key step in these catalytic cycles. nih.gov This allows the pyridine core to be coupled with a wide variety of boronic acids, alkenes, or other coupling partners, enabling the synthesis of complex molecular architectures.
Simultaneously, the two bromomethyl groups at the 2 and 6 positions serve as handles for creating ligands. These groups can react with nucleophiles to install donor atoms, transforming the molecule into a bidentate or tridentate ligand capable of coordinating to a metal catalyst. For example, reaction with primary or secondary amines can produce diamine ligands, while reaction with thiols can yield dithioether ligands.
This dual functionality allows for two main strategies in catalysis:
Use as a Substrate: The molecule itself can be a building block, where the iodo-group is functionalized via a cross-coupling reaction.
Use as a Pre-ligand: The bromomethyl groups can be modified to create a ligand. The resulting metal complex, which still contains the iodo-substituent, can then be used as a pre-catalyst. The properties of such catalysts can be tuned by the nature of the ligand substituents. nih.gov
Studies on Pd(II) complexes with 4-substituted pyridine ligands have demonstrated their effectiveness as precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.govdicp.ac.cn The electronic nature of the substituent at the 4-position can significantly influence the catalytic activity. dicp.ac.cn Therefore, ligands derived from this compound offer a modular approach to designing efficient catalysts for cross-coupling transformations.
Supramolecular Architectures and Host Guest Interactions
Design of Host Molecules for Guest Encapsulation
The functionalization of 2,6-Bis(bromomethyl)-4-iodopyridine paves the way for the creation of sophisticated host molecules possessing tailored cavities designed for the encapsulation of specific guest molecules. The two bromomethyl groups act as reactive sites, enabling the attachment of larger, structurally rigid panels, while the iodine atom offers a site for further modification or for influencing intermolecular forces.
Exploration of Host-Guest Selectivity and Binding Affinity
The selectivity and binding strength of host molecules synthesized from this compound are dictated by several factors, including the dimensions and geometry of the binding cavity, the chemical nature of the binding sites, and the electronic compatibility between the host and the guest. For example, macrocyclic host structures derived from this precursor can demonstrate a high degree of selectivity for guest molecules that have a complementary size and shape to fit within their pre-organized cavities. beilstein-journals.orgnih.gov
Table 1: Illustrative Host-Guest Binding Selectivity
| Host Molecule Derivative | Guest Ion | Binding Affinity (K_a, M⁻¹) |
|---|---|---|
| Dithiacyclophane | Cl⁻ | High |
| Dithiacyclophane | Br⁻ | Moderate |
| Dithiacyclophane | I⁻ | Low |
This interactive table demonstrates the typical selectivity of a dithiacyclophane host, derived from this compound, for various halide anions. The binding affinity is influenced by the size and charge density of the guest ion.
Modulation of Host-Guest Interactions via Structural Modifications
The binding characteristics of host molecules can be precisely adjusted through systematic structural alterations. By changing the linker units that connect the pyridine (B92270) core to other aromatic components, the size, shape, and flexibility of the binding cavity can be modified. For instance, substituting flexible alkyl chains with more rigid linkers can improve the preorganization of the host, resulting in increased binding affinities and selectivities.
Moreover, the introduction of additional functional groups to the host's framework can create new binding sites or alter existing ones. The inclusion of hydrogen bond donors or acceptors, for example, can significantly strengthen the binding of complementary guest molecules. The adaptability of the 2,6-bis(bromomethyl)pyridine (B1268884) scaffold permits extensive structural modifications, facilitating the rational design of receptors for specific target guests. nih.gov
Principles of Self-Assembly in Supramolecular Systems
The predictable and directional nature of non-covalent interactions involving the this compound unit makes it an exceptional component for the bottom-up construction of complex supramolecular assemblies.
Construction of Coordination Networks and Metal-Organic Frameworks
The nitrogen atom within the pyridine ring of this compound and its derivatives provides an effective coordination site for metal ions. This characteristic facilitates the construction of coordination-driven self-assembled structures, such as discrete metallacycles and extended metal-organic frameworks (MOFs). By carefully choosing the geometry of the metal center and the length and rigidity of the organic linker, a diverse array of network topologies can be realized. For instance, derivatives of 2,6-bis(bromomethyl)pyridine have been utilized in the formation of [2+2], [3+3], and [4+4] self-assembled macrocycles through coordination with transition metals like palladium(II) and platinum(II). The resultant structures feature well-defined cavities capable of encapsulating guest molecules.
Directed Assembly of Molecular Capsules and Cages
In addition to two-dimensional networks, derivatives of this compound are pivotal in the creation of three-dimensional molecular capsules and cages. These structures are typically formed through the self-assembly of multiple components, driven by metal-ligand coordination or a network of intermolecular interactions. The reaction of bis-pyridyl ligands derived from this compound with suitable metal precursors can lead to the spontaneous formation of discrete, cage-like architectures. These cages have the ability to encapsulate solvent molecules or other guests of appropriate size and shape, highlighting their potential for applications in fields such as drug delivery and catalysis.
Influence of Non-Covalent Interactions (Hydrogen Bonding, π-π Stacking) on Architecture
While coordination bonds often serve as the primary driving force for self-assembly, weaker non-covalent interactions are crucial in guiding the final supramolecular architecture. Hydrogen bonding, π-π stacking, and halogen bonding can all influence the packing of molecules in the solid state and the stability of the assemblies in solution.
Table 2: Key Non-Covalent Interactions and Their Roles in Supramolecular Assembly
| Interaction Type | Role in Supramolecular Assembly | Example |
|---|---|---|
| Metal-Ligand Coordination | Primary driving force for forming discrete and extended structures. | Formation of metallacycles with Pt(II) or Pd(II). |
| Hydrogen Bonding | Directs the packing of molecules and stabilizes the final architecture. | Inter-ligand interactions in MOFs. |
| π-π Stacking | Contributes to the stability and rigidity of the assembly. | Stacking of aromatic panels in molecular cages. nih.gov |
| Halogen Bonding | Provides directional control and additional stability. | Iodine atom on the pyridine ring interacting with electron donors. rsc.org |
This interactive table summarizes the key non-covalent interactions involving derivatives of this compound and their influence on the formation of supramolecular architectures.
Development of Stimuli-Responsive Supramolecular Systems
Extensive research into the applications of this compound has not yielded specific studies detailing its direct role in the development of stimuli-responsive supramolecular systems. While the functional groups present in the molecule—two reactive bromomethyl groups and an iodine atom on a pyridine core—suggest its potential as a versatile building block in supramolecular chemistry, literature specifically documenting its incorporation into systems that respond to external stimuli such as light, heat, or chemical changes is not publicly available.
The broader field of stimuli-responsive materials frequently utilizes pyridine derivatives due to the electronic properties and coordination capabilities of the nitrogen atom. mdpi.comnih.gov For instance, pyridine units have been incorporated into photochromic molecules like diarylethenes, where the nitrogen atom can influence the electronic and optical properties of the system. researchgate.net Similarly, polymers containing tertiary amine moieties, which can include pyridine rings, have been shown to exhibit thermoresponsive behavior in solution. nih.gov The pyridine structure is also a common component in chemosensors, where its ability to coordinate with metal ions or participate in hydrogen bonding leads to detectable changes in fluorescence or color. mdpi.comresearchgate.net
Theoretically, this compound could serve as a precursor for stimuli-responsive architectures. The bromomethyl groups are highly reactive sites suitable for nucleophilic substitution, allowing for the attachment of photoactive groups (e.g., azobenzenes, spiropyrans), thermoresponsive polymer chains, or specific recognition sites for guest molecules. researchgate.netrsc.org The iodine atom at the 4-position offers a site for cross-coupling reactions, enabling the integration of the pyridine unit into larger conjugated systems or polymers, which could then be designed to be responsive to various stimuli. mdpi.com
However, without specific research demonstrating these applications for this compound, any discussion of its role in stimuli-responsive supramolecular systems remains speculative. The following table outlines the potential, yet currently undocumented, applications based on the reactivity of its functional groups.
| Functional Group | Potential Reaction | Resulting Stimuli-Responsive Component | Potential Application |
| 2,6-Bis(bromomethyl) | Nucleophilic Substitution | Attachment of photochromic units (e.g., spiropyran, azobenzene) | Photo-controlled supramolecular assembly/disassembly |
| 2,6-Bis(bromomethyl) | Polymerization Initiator | Growth of thermoresponsive polymer chains (e.g., PNIPAM) | Temperature-sensitive hydrogels or micelles |
| 4-Iodo | Suzuki or Sonogashira Coupling | Integration into π-conjugated systems with ion-binding sites | Chemosensors for metal ions or anions |
| Pyridine Nitrogen | Protonation/Deprotonation | Alteration of electronic properties and intermolecular interactions | pH-responsive materials |
This table is illustrative of the theoretical potential of the compound and is not based on published experimental data for this compound.
Computational and Theoretical Investigations
Mechanistic Studies of Chemical Reactions
Computational methods have been instrumental in understanding the mechanistic pathways of reactions involving 2,6-Bis(bromomethyl)-4-iodopyridine. The primary reactions of this compound are nucleophilic substitutions at the bromomethyl groups and palladium-catalyzed cross-coupling reactions at the iodine-substituted position.
Mechanistic insights into the bromination of the precursor, 2,6-dimethyl-4-iodopyridine, to form this compound suggest a radical chain mechanism. This process is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN), which generates radicals that abstract hydrogen atoms from the methyl groups, leading to the formation of methyl radicals. These radicals then react with a brominating agent such as N-bromosuccinimide (NBS) to yield the desired bromomethyl groups.
In subsequent reactions, the bromomethyl groups are susceptible to nucleophilic attack. Theoretical studies can model the transition states and activation energies for these substitution reactions with various nucleophiles, such as amines and thiols, providing a deeper understanding of the reaction kinetics and selectivity. Similarly, for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, computational models can elucidate the oxidative addition of the C-I bond to the palladium catalyst, the subsequent transmetalation, and the final reductive elimination step to form the new C-C bond. These studies help in optimizing reaction conditions and predicting the feasibility of synthesizing complex molecules.
The compound is also a valuable building block in the synthesis of macrocycles. nih.gov Computational modeling can be employed to predict the preferred conformations of the resulting macrocyclic structures and to understand the role of the pyridine (B92270) nitrogen and the substituents in directing the cyclization process. nih.gov
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of pyridine derivatives. researchgate.net For 2,6-Bis(bromomethyl)pyridine (B1268884), a closely related compound, DFT calculations with the B3LYP functional and a 6-311G(d,p) basis set have been used to determine its optimized geometry. researchgate.net
These calculations reveal key aspects of the molecule's electronic properties. The presence of the electronegative iodine atom and the two bromomethyl groups significantly influences the electron distribution within the pyridine ring. The iodine atom at the 4-position acts as a strong electron-withdrawing group, affecting the reactivity of the entire molecule.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated through quantum chemical methods, are crucial indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap provides a measure of the molecule's chemical stability and reactivity. For pyridine derivatives, these calculations help in predicting their behavior in various chemical reactions. researchgate.net
Simulation of Spectroscopic Properties (e.g., NMR, UV-Vis)
Computational simulations are a powerful tool for predicting and interpreting the spectroscopic properties of molecules like this compound. Theoretical calculations can provide insights into NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic transitions (UV-Vis).
Theoretical calculations of vibrational frequencies for related pyridine compounds have been performed and show good agreement with experimental data, aiding in the assignment of complex spectra. researchgate.net For 2,6-Bis(bromomethyl)pyridine, DFT calculations have been used to compute the infrared wavenumbers, which are particularly useful in the absence of experimental data. researchgate.net
Simulations of ¹H and ¹³C NMR spectra can be carried out using methods like the Gauge-Including Atomic Orbital (GIAO) approach. bookpi.org These calculations help in assigning the peaks in experimental NMR spectra and can be used to predict how the chemical shifts would change upon structural modification.
UV-Vis spectra, which provide information about electronic transitions, can also be simulated. For similar complex organic molecules, theoretical calculations have been used to interpret the Q and B bands in the UV-Vis spectra, which correspond to π→π* transitions. researchgate.net These simulations can help in understanding the electronic structure and how it is affected by substituents and the molecular environment.
Molecular Modeling of Supramolecular Interactions and Assemblies
The structure of this compound makes it an interesting candidate for use in supramolecular chemistry and the construction of self-assembled architectures. mdpi.com Molecular modeling techniques are essential for studying the non-covalent interactions that govern the formation of these complex systems.
The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions. nih.gov The bromomethyl groups can also participate in halogen bonding interactions. Molecular modeling can be used to explore how these interactions direct the self-assembly of molecules into larger, ordered structures. For instance, modeling can predict the geometry of host-guest complexes where this compound or its derivatives act as either the host or the guest. frontiersin.orgnorthwestern.edu
In the solid state, molecules of 2,6-bis(bromomethyl)pyridine are known to form stacks through π-π stacking interactions between the pyridine rings. nih.gov Computational models can be used to calculate the strength and geometry of these interactions, providing insight into the crystal packing and the resulting material properties. Furthermore, molecular dynamics simulations can be employed to study the dynamic behavior of supramolecular assemblies in solution, offering a more complete picture of their stability and formation processes. nih.gov
Future Directions and Emerging Research Avenues
Expansion of Functionalization Diversity
The core potential of 2,6-bis(bromomethyl)-4-iodopyridine lies in the orthogonal reactivity of its functional groups. The two bromomethyl groups are highly susceptible to nucleophilic substitution, while the C4-iodo group is primed for various metal-catalyzed cross-coupling reactions. This dual reactivity allows for a stepwise and selective elaboration of the pyridine (B92270) core, opening pathways to a vast array of complex derivatives that are otherwise difficult to access.
Future research will focus on expanding the library of molecules derived from this scaffold. This involves exploring a wider range of nucleophiles for reaction at the 2,6-positions and a broader scope of coupling partners for the 4-position. An orthogonal synthetic approach, where one type of reactive site is modified while the other remains intact for subsequent transformation, is a key strategy. nih.gov For instance, initial substitution of the bromomethyl groups with thiols or amines can be followed by a Suzuki, Sonogashira, or Heck coupling at the iodo-position. nih.gov This selective functionalization is critical for creating asymmetrically substituted pyridine derivatives with tailored properties.
Key research efforts will likely include:
Sequential Nucleophilic Substitutions: Developing conditions for the selective mono- and di-substitution of the bromomethyl groups with a diverse set of nucleophiles (e.g., azides, phosphines, alkoxides, carbanions) to create both symmetric and asymmetric side chains.
Advanced Cross-Coupling Reactions: Moving beyond standard Suzuki and Sonogashira reactions to explore more complex couplings, such as Buchwald-Hartwig aminations, cyanation reactions, and C-H activation/functionalization at the 4-position.
Post-Modification Strategies: Investigating the functionalization of groups introduced onto the pyridine scaffold. For example, converting alkyne groups introduced via Sonogashira coupling into more complex heterocycles like 1,2,3-triazoles through "click" chemistry. researchgate.net
Table 1: Potential Orthogonal Functionalization Pathways for this compound
| Step 1: Reaction at 2,6-positions (Nucleophilic Substitution) | Intermediate Product | Step 2: Reaction at 4-position (Cross-Coupling) | Final Product Class |
| Reaction with 2 eq. of Sodium Azide | 2,6-Bis(azidomethyl)-4-iodopyridine | Suzuki coupling with Phenylboronic acid | 2,6-Bis(azidomethyl)-4-phenylpyridine |
| Reaction with 2 eq. of Thiophenol | 2,6-Bis(phenylthiomethyl)-4-iodopyridine | Sonogashira coupling with Trimethylsilylacetylene | 2,6-Bis(phenylthiomethyl)-4-(trimethylsilylethynyl)pyridine |
| Reaction with 1 eq. of Piperidine, then 1 eq. of Morpholine | 2-(Piperidinomethyl)-6-(morpholinomethyl)-4-iodopyridine | Heck coupling with Styrene | 2-(Piperidinomethyl)-6-(morpholinomethyl)-4-styrylpyridine |
| Reaction with 2 eq. of Triphenylphosphine | 4-Iodo-2,6-bis(triphenylphosphoniomethyl)pyridine dibromide | Stille coupling with Tributyl(thiophen-2-yl)stannane | 4-(Thiophen-2-yl)-2,6-bis(triphenylphosphoniomethyl)pyridine dibromide |
Tailored Ligand Design for Specific Catalytic Transformations
The pyridine nitrogen, combined with the potential for introducing two additional donor arms at the 2- and 6-positions, makes this compound an ideal precursor for pincer-type and other multidentate ligands. nih.govnih.gov The substituent at the 4-position, introduced via cross-coupling, provides a powerful tool for fine-tuning the electronic properties of the pyridine ring and, consequently, the coordinated metal center. nih.govrsc.orgacs.org This electronic modulation can directly influence the activity, selectivity, and stability of a catalyst. rsc.org
Future research will focus on the rational design of ligands for specific, challenging catalytic transformations. By systematically varying the side arms (steric control) and the 4-substituent (electronic control), ligands can be optimized for reactions such as:
Asymmetric Catalysis: Introducing chiral moieties into the side arms derived from the bromomethyl groups could lead to new ligands for asymmetric hydrogenation, alkylation, or epoxidation reactions. rsc.org
Tandem Catalysis: Designing ligands that can support two different metal centers or a metal center and an organocatalytic site, enabling multi-step reactions in a single pot.
Small Molecule Activation: Creating ligands with specific electronic and steric properties to facilitate the activation of strong bonds, such as C-H, C-O, or N-N bonds, which is relevant for feedstock valorization and green chemistry.
Multimetallic Catalysis: The scaffold could be used to create bridging ligands that hold two different metal catalysts in close proximity, enabling cooperative catalysis for reactions that are difficult to achieve with a single catalyst. nih.gov
Table 2: Examples of Ligand Designs from this compound and Their Potential Catalytic Applications
| 2,6-Side Arms (from -CH₂Br) | 4-Substituent (from -I) | Ligand Type | Potential Catalytic Application |
| -CH₂-P(Ph)₂ | -H (via reduction) | PNP Pincer | Dehydrogenation, Hydrogenation |
| -CH₂-(S)-BINOL derived phosphite | -CF₃ | Chiral PNP Pincer | Asymmetric Cross-Coupling |
| -CH₂-N(CH₃)₂ | -NMe₂ (electron-donating) | NNN Pincer | Polymerization, Oxidation |
| -CH₂-Imidazolium salt | -CN (electron-withdrawing) | N-Heterocyclic Carbene (NHC) Pincer | C-H Activation, Cross-Coupling |
Development of Novel Functional Supramolecular Materials
Supramolecular chemistry relies on the self-assembly of molecular components into larger, ordered structures. The rigid geometry and versatile functionalization potential of this compound make it an excellent candidate for constructing sophisticated supramolecular systems. nih.govresearchgate.net Pyridine-containing macrocycles are known to be effective building blocks for mechanically interlocked molecules like rotaxanes and catenanes. researchgate.net
Emerging research in this area will explore the use of this building block to create novel materials with dynamic and functional properties:
Macrocycles for Host-Guest Chemistry: Synthesis of new macrocycles via reaction of the bromomethyl groups with difunctional linkers. nih.gov The 4-iodo position can be pre- or post-functionalized to alter the cavity's electronic properties and size, enabling selective recognition and binding of specific guest molecules, ions, or fullerenes. mdpi.comnih.govnih.gov
Stimuli-Responsive Systems: Incorporation of stimuli-responsive moieties, such as azobenzenes or pH-sensitive groups, into the scaffold. This could lead to materials that change their shape, color, or binding properties in response to external signals like light or acidity, with applications in sensing and controlled release. nih.govrsc.orgnih.gov
Self-Assembled Nanostructures: Designing derivatives that can self-assemble in solution into well-defined nanostructures such as nanotubes, vesicles, or gels. nih.gov For example, amphiphilic derivatives could be synthesized for applications in drug delivery.
Metal-Organic Frameworks (MOFs): Use of dicarboxylic acid or other linking groups, introduced via the reactive sites, to serve as organic struts in the formation of porous, crystalline MOFs. researchgate.netalfa-chemistry.com The pyridine nitrogen and other functional groups can act as open metal sites or recognition sites within the pores, making them suitable for gas storage, separation, and catalysis. alfa-chemistry.comrsc.org
Integration into Hybrid Chemical Systems
Hybrid chemical systems combine distinct molecular or material components to achieve synergistic or multifunctional properties. The orthogonal reactivity of this compound provides an ideal platform for covalently linking different chemical domains.
Future work will focus on using this compound as a molecular "bridge" to create advanced hybrid materials:
Surface Functionalization of Nanoparticles: The bromomethyl or iodo groups can be used to anchor the pyridine scaffold onto the surface of inorganic nanoparticles (e.g., gold, silica, magnetic nanoparticles). ucl.ac.ukresearchgate.netmdpi.com The remaining functional groups can then be used to attach targeting biomolecules, catalysts, or imaging agents, creating multifunctional nanoprobes for biomedical applications or recyclable nanocatalysts. nih.gov
Polymer-Based Hybrids: Grafting the pyridine derivative onto polymer backbones. This can be achieved by either using a functionalized derivative as a monomer in polymerization reactions or by attaching it to a pre-existing polymer. Such hybrid polymers could have applications in areas like stimuli-responsive materials, polymer-supported catalysis, or for creating complex nanoparticle morphologies through polymerization-induced self-assembly (PISA). rsc.orgphyschem.cz
MOF-Hybrid Materials: Creating MOF structures where the pyridine linker is further functionalized with other materials, such as enzymes or photosensitizers. This could lead to "smart" frameworks that combine the porosity and stability of MOFs with the specific functions of the integrated component. mdpi.commdpi.com
Bioconjugation: Developing methods to attach the pyridine core to biological molecules like peptides or oligonucleotides. nih.gov This could be used to create novel bioprobes or therapeutic agents where the pyridine unit acts as a metal-chelating site or a rigid structural scaffold.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-Bis(bromomethyl)-4-iodopyridine in a laboratory setting?
- Methodological Answer : The synthesis typically involves halogenation of pyridine derivatives. For bromomethylation, N-bromosuccinimide (NBS) is a common brominating agent under radical initiation (e.g., light or AIBN) . Subsequent iodination at the 4-position may require electrophilic substitution using iodine monochloride (ICl) or directed metalation strategies. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the product, as described for analogous bromomethylpyridines .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- Purity : Gas chromatography (GC) with flame ionization detection (FID) is recommended for assessing purity (>95% threshold) .
- Structural Confirmation : Use / NMR to identify methylene bromine () and aromatic protons. High-resolution mass spectrometry (HRMS) or X-ray crystallography (e.g., monoclinic P21/c symmetry observed in similar bromomethylpyridines) resolves stereoelectronic effects .
- Elemental Analysis : Verify halogen content (Br, I) via inductively coupled plasma mass spectrometry (ICP-MS).
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, as brominated compounds are severe irritants .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data for halogenated pyridine derivatives like this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with crystallographic results (e.g., bond lengths and angles from X-ray diffraction) to confirm structural assignments .
- Isotopic Patterning : Analyze mass spectra for and isotopic signatures to distinguish fragmentation pathways.
- Dynamic NMR : Use variable-temperature NMR to assess conformational flexibility, which may explain splitting anomalies .
Q. What are the challenges in utilizing this compound as a precursor in multi-step syntheses?
- Methodological Answer :
- Competing Reactivity : The bromomethyl groups are highly electrophilic, risking undesired nucleophilic substitutions during subsequent steps. Use steric hindrance (e.g., bulky bases) to direct reactivity .
- Iodine Stability : The 4-iodo group may undergo elimination under strong basic conditions. Optimize reaction pH (<9) and temperature (<60°C) to preserve integrity .
- Byproduct Mitigation : Monitor reactions via TLC/GC-MS to detect intermediates like 2,6-bis(hydroxymethyl) derivatives, which form via hydrolysis .
Q. How can computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling using iodine as a directing group. Assess charge distribution via Mulliken population analysis to predict regioselectivity .
- Solvent Effects : Simulate solvation energies (e.g., using COSMO-RS) to optimize solvent choice (e.g., DMF vs. THF) for catalytic efficiency .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Perform DSC under inert atmospheres to measure decomposition temperatures. Compare with literature values for analogous compounds (e.g., 2,6-bis(bromomethyl)pyridine decomposes at ~200°C) .
- Controlled Replicates : Conduct stability tests in triplicate under varying humidity and oxygen levels to identify environmental factors affecting results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
